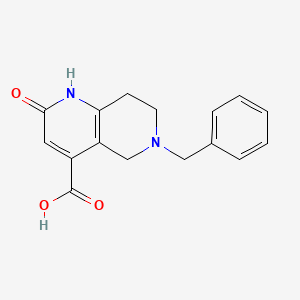

6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c19-15-8-12(16(20)21)13-10-18(7-6-14(13)17-15)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHIXAAWNXHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC(=O)C=C2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism of action of 6-benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of metabolic pathways in microbes or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 2090331-36-3

- Molecular Formula : C₁₆H₁₆N₂O₃

- Molecular Weight : 284.31 g/mol

- Key Features : A bicyclic naphthyridine derivative with a benzyl group at position 6, a hydroxyl group at position 2, and a carboxylic acid moiety at position 2. The structure combines a partially hydrogenated naphthyridine core with polar (carboxylic acid, hydroxyl) and lipophilic (benzyl) substituents .

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Functional Group Positioning: The hydroxyl group at C2 in the target compound (vs. C4 in CAS 70336-89-9) alters hydrogen-bonding interactions. Substitution of -COOH with -COOCH₃ (methyl ester) increases lipophilicity, as seen in the methyl ester analog (CID 90489662), which could enhance membrane permeability .

Benzyl vs. This difference may influence binding affinity in biological targets .

Salt Forms and Solubility :

Reactivity and Stability

- Decarboxylation Tendency: Carboxylic acid derivatives like the target compound are prone to decarboxylation under high temperatures. For example, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid undergoes decarboxylation at 250°C to yield a naphthyridinone .

- Ester Hydrolysis : The methyl ester analog (CID 90489662) can hydrolyze to the carboxylic acid under physiological conditions, making it a viable prodrug candidate .

Q & A

Q. What are the standard synthetic routes for 6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with carboxylic acid derivatives under acidic or basic conditions. For example, heating a pyridine derivative with a benzyl-substituted carboxylic acid promotes cyclization to form the naphthyridine core . Reaction parameters such as temperature, solvent polarity, and catalyst presence significantly impact yield. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures >100°C are often required for efficient cyclization .

- Table 1 : Comparison of Synthesis Methods

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pyridine-A | DMF | 120 | 65 | |

| Pyridine-B | THF | 80 | 48 |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR are critical for confirming the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the tetrahydro-naphthyridine core (δ 2.5–4.0 ppm for CH groups) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 284.31 for [M+H]), while HPLC with UV detection (λ ~270 nm) assesses purity (>95%) .

Q. What in vitro models are commonly used to assess its biological activity?

- Methodological Answer :

- Anticancer Screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent choice). To address this:

- Standardize protocols (e.g., use DMSO as a universal solvent at <0.1% v/v) .

- Validate results with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data) .

- Example : A study reporting weak antibacterial activity (MIC >100 μg/mL) might conflict with another showing moderate activity (MIC 25 μg/mL) due to differences in bacterial strain susceptibility .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ester groups (e.g., methyl or benzyl esters) at the carboxylic acid position to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .

- Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to improve aqueous solubility .

- Table 2 : Solubility Enhancement Strategies

| Strategy | Solubility (mg/mL) | Bioavailability (%) | Reference |

|---|---|---|---|

| Free Acid | 0.05 | 10 | |

| Methyl Ester | 1.2 | 35 | |

| Cyclodextrin | 2.8 | 50 |

Q. How does regioselectivity in functionalization impact the compound’s reactivity?

- Methodological Answer : The hydroxy and carboxylic acid groups direct electrophilic substitutions. For example:

- Decarboxylation : Heating the compound at 250°C removes CO, yielding 6-benzyl-1,6-naphthyridin-5-one, a key intermediate for further derivatization .

- Esterification : Reacting with benzyl bromide in the presence of KCO selectively targets the carboxylic acid, leaving the hydroxy group intact .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal activity?

- Methodological Answer : Contradictions may stem from:

- Cell Line Variability : Sensitivity differences between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cell lines .

- Metabolic Activation : Prodrug requirements (e.g., liver microsome activation) not replicated in in vitro setups .

- Solution : Cross-validate using 3D cell cultures or patient-derived xenograft (PDX) models to mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.